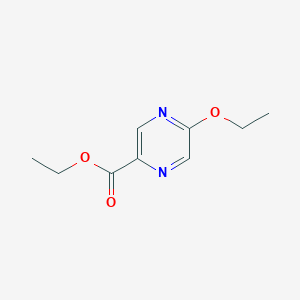

Ethyl 5-ethoxypyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-ethoxypyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-13-8-6-10-7(5-11-8)9(12)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZQNLGMKSJRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(N=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262803-60-0 | |

| Record name | ethyl 5-ethoxypyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-ethoxypyrazine-2-carboxylate: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of Ethyl 5-ethoxypyrazine-2-carboxylate, a novel derivative of the pyrazine carboxylate family. As this compound is not extensively documented in current chemical literature, this guide will focus on a proposed synthetic route, predicted physicochemical properties, and potential applications in the fields of drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development who are interested in exploring new chemical entities.

Introduction and Compound Identification

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with an ethoxy group at the 5-position and an ethyl carboxylate group at the 2-position. The pyrazine core is a key pharmacophore found in numerous biologically active molecules and approved drugs.[1][2][3][4] The introduction of an ethoxy group can modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic profile.

As of the writing of this guide, a specific Chemical Abstracts Service (CAS) number has not been assigned to this compound, indicating its novelty. A CAS number is a unique identifier assigned to every chemical substance described in the open scientific literature.[5] For novel compounds, a CAS number can be obtained by submitting the substance's information to the Chemical Abstracts Service.[6][7][8]

Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of this compound have been predicted using computational models. Such in-silico methods are valuable tools in modern chemistry for estimating the properties of novel compounds.[9][10][11][12]

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.21 g/mol |

| Boiling Point | ~250-270 °C at 760 mmHg |

| LogP | ~1.5 - 2.0 |

| Solubility | Sparingly soluble in water, soluble in organic solvents. |

Note: These values are estimations and should be confirmed by experimental analysis.

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be devised from commercially available starting materials, leveraging well-established organic reactions. A two-step process is proposed, starting from a suitable 5-halopyrazine-2-carboxylate.

Step 1: Williamson Ether Synthesis

The key transformation is the introduction of the ethoxy group onto the pyrazine ring. This can be achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[13][14][15][16][17] In this reaction, an alkoxide reacts with an alkyl halide in an Sₙ2 reaction. For this synthesis, sodium ethoxide will be reacted with a 5-halopyrazine-2-carboxylate, such as ethyl 5-chloropyrazine-2-carboxylate.

Diagram of Proposed Synthesis:

Caption: Proposed synthesis of this compound.

Experimental Protocol

Objective: To synthesize this compound from ethyl 5-chloropyrazine-2-carboxylate.

Materials:

-

Ethyl 5-chloropyrazine-2-carboxylate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask, add ethyl 5-chloropyrazine-2-carboxylate.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Research and Drug Development

Pyrazine derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[18] Several approved drugs, such as the antituberculosis agent Pyrazinamide and the anticancer drug Bortezomib, feature the pyrazine scaffold.[2][4]

Given the established importance of the pyrazine nucleus, this compound represents a promising candidate for further investigation in several areas:

-

Anticancer Drug Discovery: The pyrazine ring is a key component of several anticancer agents. The novel substitution pattern of this compound could lead to new interactions with biological targets.

-

Antimicrobial Research: Pyrazine derivatives have shown efficacy against various pathogens. This compound could be screened for activity against a panel of bacteria and fungi.

-

Materials Science: Pyrazine-based compounds have been explored for their applications in organic light-emitting diodes (OLEDs) and other electronic materials.[4]

Diagram of Potential Research Workflow:

Caption: Workflow for investigating this compound.

Conclusion

This compound is a novel compound with significant potential for applications in medicinal chemistry and materials science. This guide has provided a putative synthetic route, predicted physicochemical properties, and a roadmap for future research. The synthesis and characterization of this molecule will be a valuable contribution to the field and could lead to the discovery of new therapeutic agents or functional materials.

References

-

Hilal, S. H., et al. "Calculating physical properties of organic compounds for environmental modeling from molecular structure." PubMed, [Link]

-

Bini, E., et al. "Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks." Journal of Chemical Information and Modeling, [Link]

-

Chen, Z., et al. "High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery." arXiv, [Link]

-

Hilal, S. H., et al. "Calculating physical properties of organic compounds for environmental modeling from molecular structure." ResearchGate, [Link]

-

The Organic Chemistry Tutor. "Physical Properties in Organic Chemistry | Melting Point, Boiling Point & Solubility Explained." YouTube, 13 Feb. 2021, [Link]

-

Proregulations. "CAS Number Application." [Link]

-

CAS. "CAS Registry Services." [Link]

-

REACH24H. "Understanding CAS Registry Number: a Key Identifier for Chemical Substances." [Link]

-

Wikipedia. "CAS Registry Number." [Link]

-

MDPI. "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." [Link]

-

CAS. "CAS Registration Criteria-Overview." [Link]

-

MDPI. "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery." [Link]

-

PubChem. "Ethyl pyrazinecarboxylate." [Link]

-

MDPI. "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." [Link]

-

Master Organic Chemistry. "The Williamson Ether Synthesis." [Link]

-

ResearchGate. "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review." [Link]

-

The Good Scents Company. "2-ethyl pyrazine." [Link]

-

Wikipedia. "Williamson ether synthesis." [Link]

-

Professor Dave Explains. "Williamson Ether Synthesis." YouTube, 29 Aug. 2018, [Link]

-

Khan Academy. "Williamson ether synthesis." [Link]

-

Lumen Learning. "9.5. Williamson ether synthesis." [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 6. CAS Number Application - Proregulations [proregulations.com]

- 7. CAS Registry Servicesâ | CAS [cas.org]

- 8. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 9. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. math.unipd.it [math.unipd.it]

- 11. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Khan Academy [khanacademy.org]

- 17. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-ethoxypyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-ethoxypyrazine-2-carboxylate is a substituted pyrazine derivative of interest in medicinal chemistry and materials science. The pyrazine ring system is a key structural motif in numerous biologically active compounds and functional materials.[1][2][3] A thorough understanding of the spectroscopic properties of this molecule is crucial for its synthesis, identification, and the development of new applications.

This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this specific compound in the public domain[4], this guide will leverage data from structurally similar compounds and established principles of spectroscopic interpretation to provide a robust predictive analysis. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers working with this and related pyrazine derivatives.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below. The key functional groups that will dominate its spectroscopic features are the pyrazine ring, the ethoxy substituent, and the ethyl carboxylate group.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition and Processing: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics of this molecule. The included experimental protocols offer a standardized approach for the acquisition of high-quality spectroscopic data. This guide is intended to be a valuable resource for researchers, aiding in the synthesis, characterization, and further investigation of this and related pyrazine derivatives. It is important to note that the data presented are predictive and should be confirmed with experimental analysis.

References

- BenchChem. (n.d.). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.

- The Royal Society of Chemistry. (2019). Supporting Information.

- Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.

- MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- UCHEM. (2022, November 22). A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica.

- PubChem. (n.d.). This compound.

- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). Ethyl 5-methoxypyrazine-2-carboxylate.

- NIST. (n.d.). Ethyl 5-benzyloxyindole-2-carboxylate.

- PubChem. (n.d.). Ethyl 5-Aminopyrazine-2-carboxylate.

-

ResearchGate. (2016). Ethyl 11a,12-Dihydrobenzo[b]benzoox[2][4][1][5]azino[2,3-e]ox[1][5]azine-5a(6H)-carboxylate. Retrieved from

- ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.

- Asian Journal of Chemistry. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates.

- Echemi. (2021). IR Spectra for Carboxylic Acid | Detailed Guide.

- National Institutes of Health. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies.

- CymitQuimica. (n.d.). Ethyl pyrazine-2-carboxylate.

- Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean.

- MDPI. (2022). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid.

- National Institutes of Health. (n.d.). Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- CymitQuimica. (n.d.). Ethyl 5-methylpyrazine-2-carboxylate.

- National Institutes of Health. (n.d.). Ethyl 5-methyl-1H-pyrrole-2-carboxylate.

- SpectraBase. (n.d.). 5-Methyl-pyrrole-2-carboxylic acid, ethyl ester.

- Sigma-Aldrich. (n.d.). Ethyl 5-aminopyrazine-2-carboxylate.

- ChemicalBook. (n.d.). Ethyl N-piperazinecarboxylate(120-43-4) 1H NMR spectrum.

- NIST. (n.d.). Pyrazine, 2-ethyl-5-methyl-.

- SpectraBase. (n.d.). Ethyl 5-pyrimidinecarboxylate.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 5-ethoxypyrazine-2-carboxylate from an Aminopyrazine Precursor

This technical guide provides a comprehensive overview of a robust and logical synthetic route for the preparation of Ethyl 5-ethoxypyrazine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available Ethyl 5-aminopyrazine-2-carboxylate and proceeds through a two-step sequence involving a diazotization-hydroxylation followed by a Williamson ether synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for the chosen methodologies.

Introduction: The Significance of Pyrazine Derivatives

Pyrazine and its derivatives are a class of heterocyclic compounds that are of significant interest in the pharmaceutical and flavor industries. The pyrazine ring is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities. The ability to functionalize the pyrazine ring at specific positions is crucial for the development of new chemical entities with desired therapeutic properties. This compound, with its ethoxy and ethyl carboxylate substituents, represents a versatile scaffold for further chemical elaboration.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from Ethyl 5-aminopyrazine-2-carboxylate is strategically designed in two key stages:

-

Conversion of the Amino Group to a Hydroxyl Group: This is achieved through a Sandmeyer-type reaction, which involves the diazotization of the primary aromatic amine to form a diazonium salt, followed by its subsequent conversion to the corresponding hydroxyl derivative.

-

Etherification of the Hydroxyl Group: The newly introduced hydroxyl group is then converted to the target ethoxy group via a classic Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an ethyl halide.

This synthetic pathway is logical and relies on well-established and reliable chemical transformations, ensuring a high probability of success.

Visualizing the Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process, starting from the aminopyrazine precursor and proceeding through a hydroxypyrazine intermediate to the final ethoxypyrazine product.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 5-hydroxypyrazine-2-carboxylate

The initial step in the synthesis is the conversion of the amino group of Ethyl 5-aminopyrazine-2-carboxylate to a hydroxyl group. This transformation is a cornerstone of aromatic chemistry and is reliably achieved through a Sandmeyer-type reaction.

Mechanistic Rationale: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate.[1] The reaction proceeds in two distinct stages:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is a critical step as the diazonium group (-N₂⁺) is an excellent leaving group.[2]

-

Hydroxylation: The diazonium salt is then treated with a copper(I) salt, in this case, copper(I) oxide, in the presence of a nucleophile. For the synthesis of phenols, water acts as the nucleophile. The copper(I) catalyzes the decomposition of the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This radical then reacts with the nucleophile to yield the desired product.[1]

Caption: Simplified mechanism of the Sandmeyer hydroxylation.

Experimental Protocol: A Representative Procedure

The following protocol is a representative procedure for the synthesis of Ethyl 5-hydroxypyrazine-2-carboxylate. Researchers should optimize conditions for their specific setup and scale.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 5-aminopyrazine-2-carboxylate | 167.17 | 10 | 1.67 g |

| Sodium Nitrite (NaNO₂) | 69.00 | 12 | 0.83 g |

| Sulfuric Acid (H₂SO₄, concentrated) | 98.08 | - | ~2 mL |

| Copper(I) Oxide (Cu₂O) | 143.09 | 1 | 0.14 g |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.69 | 1 | 0.25 g |

| Deionized Water | 18.02 | - | As needed |

| Diethyl Ether | 74.12 | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Procedure:

-

Diazotization:

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend Ethyl 5-aminopyrazine-2-carboxylate (1.67 g, 10 mmol) in 20 mL of deionized water.

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

Slowly add concentrated sulfuric acid (~2 mL) dropwise while maintaining the temperature below 10 °C.

-

In a separate beaker, dissolve sodium nitrite (0.83 g, 12 mmol) in 5 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aminopyrazine suspension, keeping the temperature between 0-5 °C. The addition should take approximately 15-20 minutes.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Hydroxylation:

-

In a 250 mL beaker, prepare a solution of copper(II) sulfate pentahydrate (0.25 g, 1 mmol) in 50 mL of deionized water and heat to boiling.

-

Add copper(I) oxide (0.14 g, 1 mmol) to the hot copper sulfate solution.

-

Slowly and carefully add the cold diazonium salt solution to the hot copper salt mixture. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, heat the reaction mixture to boiling for 10 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Transfer the cooled reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove any acidic impurities.

-

Wash the organic layer with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude Ethyl 5-hydroxypyrazine-2-carboxylate can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization of Ethyl 5-hydroxypyrazine-2-carboxylate

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Predicted ¹H NMR | δ (ppm): 8.3-8.5 (s, 1H), 7.9-8.1 (s, 1H), 4.3-4.5 (q, 2H), 1.3-1.5 (t, 3H), 10.0-12.0 (br s, 1H, OH) |

| Predicted ¹³C NMR | δ (ppm): 165-167 (C=O, ester), 155-158 (C-OH), 140-145, 135-140, 125-130, 61-63 (OCH₂), 14-15 (CH₃) |

Part 2: Synthesis of this compound

The final step of the synthesis is the etherification of the hydroxyl group of Ethyl 5-hydroxypyrazine-2-carboxylate to the desired ethoxy group. The Williamson ether synthesis is the method of choice for this transformation, offering high yields and operational simplicity.

Mechanistic Rationale: Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction between an alkoxide ion and a primary alkyl halide.[3] The reaction proceeds in two conceptual steps:

-

Deprotonation: A strong base is used to deprotonate the hydroxyl group of the alcohol, forming a more nucleophilic alkoxide ion. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which escapes the reaction mixture.[4]

-

Nucleophilic Attack: The resulting alkoxide then acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide (in this case, ethyl iodide), displacing the halide ion and forming the ether linkage.[5]

Caption: Simplified mechanism of the Williamson ether synthesis.

Experimental Protocol: A Representative Procedure

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 5-hydroxypyrazine-2-carboxylate | 168.15 | 5 | 0.84 g |

| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 24.00 | 6 | 0.24 g |

| Ethyl Iodide (C₂H₅I) | 155.97 | 7.5 | 1.17 g (0.6 mL) |

| Anhydrous Tetrahydrofuran (THF) | - | - | 30 mL |

| Saturated Ammonium Chloride Solution | - | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (0.24 g of 60% dispersion, 6 mmol) in 15 mL of anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

-

Alkoxide Formation:

-

Dissolve Ethyl 5-hydroxypyrazine-2-carboxylate (0.84 g, 5 mmol) in 15 mL of anhydrous THF.

-

Slowly add the solution of the hydroxypyrazine to the sodium hydride suspension dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

-

Etherification:

-

Cool the reaction mixture back to 0 °C.

-

Add ethyl iodide (0.6 mL, 7.5 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

-

Characterization of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.21 g/mol |

| Appearance | White to off-white solid |

| Predicted ¹H NMR | δ (ppm): 8.6-8.8 (s, 1H), 8.1-8.3 (s, 1H), 4.3-4.5 (q, 2H, OCH₂CH₃), 4.2-4.4 (q, 2H, OCH₂CH₃), 1.3-1.5 (t, 3H, OCH₂CH₃), 1.2-1.4 (t, 3H, OCH₂CH₃) |

| Predicted ¹³C NMR | δ (ppm): 164-166 (C=O, ester), 158-160 (C-OEt), 140-145, 135-140, 120-125, 63-65 (OCH₂), 61-63 (OCH₂), 14-15 (CH₃), 13-14 (CH₃) |

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound from Ethyl 5-aminopyrazine-2-carboxylate. The described methodologies, the Sandmeyer-type hydroxylation and the Williamson ether synthesis, are fundamental and well-understood reactions in organic chemistry, providing a solid foundation for the successful preparation of the target molecule. The provided experimental protocols, while representative, offer a strong starting point for laboratory synthesis. It is recommended that researchers perform small-scale trial reactions to optimize conditions for their specific requirements. The characterization data provided will aid in the identification and purity assessment of the intermediate and final products. This synthetic route opens avenues for the further derivatization of the pyrazine core, enabling the exploration of new chemical space in the pursuit of novel therapeutic agents.

References

- Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837–1873.

- Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).

- Cohen, T., & Schambach, R. A. (1970). A convenient preparation of phenols from aromatic amines. Journal of the American Chemical Society, 92(10), 3189–3190.

-

Grokipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3539-3553.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

PubChem. (n.d.). Ethyl 5-aminopyrazine-2-carboxylate. Retrieved from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

-

Sandmeyer reaction. (2022, January 21). In L.S. College, Muzaffarpur. Retrieved from [Link]

-

Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). [Video]. YouTube. [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl 5-aminopyrazine-2-carboxylate | 54013-06-8 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl 5-Aminopyrazine-2-carboxylate | C7H9N3O2 | CID 22271413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl 5-aminopyrazine-2-carboxylate - CAS:54013-06-8 - Sunway Pharm Ltd [3wpharm.com]

"Ethyl 5-ethoxypyrazine-2-carboxylate" starting material for synthesis

An In-depth Technical Guide to Ethyl 5-Ethoxypyrazine-2-carboxylate as a Synthetic Starting Material

This guide provides an in-depth exploration of this compound, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the core reactivity of this molecule and provides practical, field-proven insights into its application in the synthesis of higher-value chemical entities. We will move beyond simple procedural lists to explain the causal factors behind experimental choices, ensuring that each protocol serves as a self-validating system for achieving desired synthetic outcomes.

Introduction: The Strategic Value of the Pyrazine Core

Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2][3] The pyrazine nucleus, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, offers a unique combination of chemical properties.[1] It acts as a bioisostere for benzene and other heterocycles and its nitrogen atoms frequently serve as critical hydrogen bond acceptors, enabling potent interactions with biological targets like kinase hinge regions.[2] Molecules incorporating this core have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5]

This compound emerges as a particularly strategic starting material. It possesses three distinct functional handles ripe for chemical modification: an ester, an ether, and the pyrazine ring itself. This multi-functionality allows for sequential and regioselective transformations, making it an ideal entry point for building molecular complexity.

Below is the chemical structure of the title compound.

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃ | [6] |

| Molecular Weight | 196.21 g/mol | [6] |

| InChIKey | BAZQNLGMKSJRSN-UHFFFAOYSA-N | [6] |

| Physical Form | Solid | [7] |

| Purity (Typical) | >97% | [8] |

Core Synthetic Transformations

The utility of this compound stems from the selective reactivity of its functional groups. The ester at the C2 position is the most accessible site for modification, followed by potential manipulation of the ethoxy group at C5.

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. ijbpas.com [ijbpas.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H12N2O3) [pubchemlite.lcsb.uni.lu]

- 7. Ethyl 5-methoxypyrazine-2-carboxylate | 54013-05-7 [sigmaaldrich.com]

- 8. Ethyl 5-methylpyrazine-2-carboxylate | CymitQuimica [cymitquimica.com]

"Ethyl 5-ethoxypyrazine-2-carboxylate" solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-Ethoxypyrazine-2-Carboxylate

Foreword: Proactive Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, the principle of "fail early, fail cheap" is paramount. A significant contributor to late-stage attrition is the suboptimal physicochemical properties of drug candidates. Molecules that exhibit poor solubility or inherent instability create formidable, and often insurmountable, challenges in formulation, manufacturing, and achieving desired bioavailability. This guide is dedicated to the comprehensive evaluation of one such molecule: this compound.

As a heterocyclic compound featuring both an ester and an ether functional group, its behavior in aqueous media and under stress conditions is of critical interest. This document moves beyond a mere recitation of protocols; it provides the strategic rationale behind the experimental design, grounded in international regulatory standards and first-hand laboratory experience. Our objective is to equip researchers, formulation scientists, and drug development professionals with a robust framework for characterizing this, and similar, molecules to de-risk development and accelerate the path to a viable drug product.

Part 1: Solubility Characterization - The Gateway to Bioavailability

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile.[1][2] For orally administered drugs, insufficient solubility is a primary cause of low and erratic absorption, undermining therapeutic efficacy. The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their solubility and permeability, a framework that can reduce the need for in vivo bioequivalence studies.[3][4] Therefore, a thorough understanding of this compound's solubility is not merely a data-gathering exercise but a critical step in its strategic development.

Theoretical Assessment and Initial Physicochemical Properties

Before embarking on experimental studies, it is prudent to gather basic information and in silico predictions.

| Property | Value / Information | Source |

| Molecular Formula | C₉H₁₂N₂O₃ | PubChem[5] |

| Molecular Weight | 196.21 g/mol | PubChem[5] |

| Appearance | Solid (predicted) | Sigma-Aldrich (for similar compounds)[6] |

| Predicted XlogP | 1.0 | PubChem[5] |

The predicted XlogP value of 1.0 suggests a relatively balanced lipophilicity, indicating that the molecule is unlikely to be a "brick dust" candidate with extremely low solubility. However, experimental verification is essential.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method, as it allows the system to reach equilibrium.[7] This protocol is designed in accordance with ICH M9 guidelines.[3]

Objective: To determine the equilibrium solubility of this compound in aqueous media across the physiological pH range of 1.2 to 6.8 at 37 °C.[3][7]

Materials:

-

This compound (API)

-

Buffer solutions (pH 1.2, 4.5, 6.8), prepared according to pharmacopeial standards.

-

Calibrated orbital shaker with temperature control (37 ± 1 °C).

-

Centrifuge.

-

Syringe filters (e.g., 0.45 µm PVDF).

-

Validated HPLC-UV analytical method for quantification.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the API to vials containing each buffer solution. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in an orbital shaker set to 37 °C. Agitate for a sufficient duration (e.g., 48-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can confirm the required duration.

-

Phase Separation: After equilibration, allow the vials to stand at 37 °C for a short period to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sampling & Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the sample using a syringe filter to remove any undissolved microparticles. Adsorption of the compound to the filter should be evaluated and accounted for.

-

Quantification: Dilute the filtered sample with the mobile phase and analyze using a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved API.

-

pH Verification: Measure the pH of the remaining solution in each vial to confirm it has not significantly changed during the experiment.[7]

-

Replication: Perform the entire experiment in triplicate for each pH condition to ensure the reliability of the results.[3]

Data Presentation: pH-Solubility Profile

The results should be summarized in a clear, tabular format.

| pH Condition | Mean Solubility (mg/mL) | Standard Deviation | Dose/Solubility Volume (mL)* | BCS Solubility Class |

| pH 1.2 | [Hypothetical Data] | [Hypothetical Data] | [Calculated Value] | [Classification] |

| pH 4.5 | [Hypothetical Data] | [Hypothetical Data] | [Calculated Value] | [Classification] |

| pH 6.8 | [Hypothetical Data] | [Hypothetical Data] | [Calculated Value] | [Classification] |

*Dose/Solubility Volume is calculated by dividing the highest anticipated therapeutic dose (in mg) by the measured solubility (in mg/mL). An API is highly soluble if this volume is ≤ 250 mL across the entire pH range.[8]

Workflow Visualization

The following diagram outlines the logical flow of the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment - Ensuring Quality, Safety, and Efficacy

Stability testing is a mandatory component of any drug development program, providing critical evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[9] These studies are governed by the ICH Q1A(R2) guideline and are essential for establishing a re-test period and recommended storage conditions.[9][10]

Forced Degradation (Stress Testing)

The initial step in stability evaluation is forced degradation. The purpose is not to determine shelf life but to deliberately degrade the molecule under harsh conditions.[11] This helps to:

-

Identify likely degradation products and establish degradation pathways.[12][13]

-

Demonstrate the specificity of the analytical method, ensuring it can separate the API from its degradants (i.e., establish a "stability-indicating" method).[11]

-

Understand the intrinsic stability of the molecule.[13]

A target degradation of 5-20% is generally considered optimal to generate sufficient degradants for detection without excessively consuming the parent peak.[12][14]

Key Structural Liabilities: this compound possesses two primary sites susceptible to degradation:

-

Ethyl Ester Group: Prone to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

-

Ethoxy Group: Susceptible to oxidative or harsh acidic conditions, potentially leading to ether cleavage.

Protocol: Forced Degradation Studies

The following table outlines a comprehensive forced degradation protocol.

| Stress Condition | Protocol Details | Rationale |

| Acid Hydrolysis | Dissolve API in 0.1 M HCl. Heat at 60 °C for up to 7 days, sampling at intermediate time points. If degradation is too rapid, repeat at room temperature.[14] | To assess susceptibility to low pH environments, simulating gastric conditions. The ester linkage is a primary target. |

| Base Hydrolysis | Dissolve API in 0.1 M NaOH. Maintain at room temperature, sampling at frequent intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.[14] | To assess susceptibility to high pH. Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed hydrolysis. |

| Oxidation | Treat API solution with 3% H₂O₂ at room temperature for 24 hours. Protect from light. | To evaluate the molecule's sensitivity to oxidative stress, which can occur during manufacturing or storage. |

| Thermal | Expose solid API to 80 °C / 75% RH for 7 days. Also, heat a solution of the API at 60 °C. | To assess the impact of high temperature and humidity on both the solid state and the molecule in solution. |

| Photostability | Expose solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[15] A dark control should be run in parallel. | To determine if the compound is light-sensitive, which has significant implications for manufacturing, packaging, and storage. |

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating, detecting, and quantifying the API and its degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique for this purpose.[16][17]

Starting HPLC-UV Method Parameters:

-

Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 0.1% Formic Acid in water) is a good starting point for separating compounds of varying polarity.[18]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm (Pyrazine rings typically have strong UV absorbance in this region).[18]

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity, demonstrated by analyzing the stressed samples.

Workflow Visualization: Stability Program

This diagram illustrates the relationship between forced degradation, method development, and formal stability studies.

Sources

- 1. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 2. pacelabs.com [pacelabs.com]

- 3. database.ich.org [database.ich.org]

- 4. database.ich.org [database.ich.org]

- 5. PubChemLite - this compound (C9H12N2O3) [pubchemlite.lcsb.uni.lu]

- 6. Ethyl 5-methoxypyrazine-2-carboxylate | 54013-05-7 [sigmaaldrich.com]

- 7. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. database.ich.org [database.ich.org]

- 10. ikev.org [ikev.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onyxipca.com [onyxipca.com]

- 13. veeprho.com [veeprho.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. ICH Official web site : ICH [ich.org]

- 16. biosynce.com [biosynce.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]

The Genesis of a Crucial Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazine Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine carboxylates, a class of nitrogen-containing heterocyclic compounds, hold a significant position in the landscape of medicinal and industrial chemistry. This technical guide provides a comprehensive exploration of their discovery and historical development, with a particular focus on the seminal synthetic methodologies and the pivotal role these compounds have played, most notably in the fight against tuberculosis. By delving into the foundational chemistry and the serendipitous discoveries that shaped their trajectory, this guide offers researchers and drug development professionals a thorough understanding of this vital chemical scaffold.

The Dawn of Pyrazine Chemistry: Laying the Foundation

The story of pyrazine carboxylates begins with the broader discovery and understanding of the pyrazine ring itself. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, was first synthesized in the 19th century. These early synthetic efforts, while not directly targeting carboxylated derivatives, were crucial in establishing the fundamental chemistry of the pyrazine core.

Two of the most significant early methods for pyrazine synthesis are the Staedel-Rugheimer and Gutknecht pyrazine syntheses.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

This classical method involves the reaction of a 2-haloacetophenone with ammonia. The resulting α-amino ketone undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine. This foundational reaction provided one of the first reliable routes to the pyrazine ring system.

The Gutknecht Pyrazine Synthesis (1879)

A variation of the Staedel-Rugheimer synthesis, the Gutknecht method also relies on the self-condensation of an α-amino ketone. However, it differs in the preparation of this key intermediate. The Gutknecht synthesis starts with the nitrosation of a ketone to form an α-oximino ketone, which is then reduced to the α-amino ketone. This approach offered an alternative pathway to the crucial intermediate, expanding the synthetic toolkit for early heterocyclic chemists.

The Emergence of Pyrazine Carboxylates: From Quinoxalines to a Key Intermediate

While the initial focus was on the core pyrazine structure, the introduction of a carboxylate group opened up new avenues for functionalization and application. One of the earliest and most historically significant routes to a key pyrazine carboxylate, pyrazine-2,3-dicarboxylic acid, involved the oxidative degradation of quinoxalines. Quinoxalines, which are benzopyrazines, could be synthesized with relative ease and then chemically manipulated to yield the desired pyrazine dicarboxylate.

This approach highlights a common strategy in organic synthesis: the use of a more complex, readily available starting material to access a simpler, more functionalized target.

Experimental Protocol: Synthesis of 2,3-Pyrazinedicarboxylic Acid from Quinoxaline

This protocol is based on the classical method of oxidizing quinoxaline with potassium permanganate, a powerful oxidizing agent.[1]

Step 1: Synthesis of Quinoxaline

-

Dissolve o-phenylenediamine in water and heat the solution.

-

Add a solution of glyoxal-sodium bisulfite in hot water to the o-phenylenediamine solution with stirring.

-

Allow the mixture to stand and then cool.

-

Add sodium carbonate monohydrate to separate the quinoxaline.

-

Extract the quinoxaline with ether, dry the extract, and concentrate it to obtain crude quinoxaline.

-

Purify the quinoxaline by distillation under reduced pressure.

Step 2: Oxidation of Quinoxaline to 2,3-Pyrazinedicarboxylic Acid

-

In a large flask equipped with a mechanical stirrer and reflux condenser, add hot water and quinoxaline.

-

With vigorous stirring, add a saturated aqueous solution of potassium permanganate at a rate that maintains a gentle reflux.

-

After the addition is complete, cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Wash the manganese dioxide cake with water.

-

Combine the filtrates and evaporate the volume under reduced pressure.

-

Cautiously add concentrated hydrochloric acid to the concentrated solution.

-

Continue evaporation until a moist cake of potassium chloride and 2,3-pyrazinedicarboxylic acid remains.

-

Extract the solid residue with boiling acetone.

-

Combine the acetone extracts and distill off the acetone to yield the crude 2,3-pyrazinedicarboxylic acid.

-

Recrystallize the crude product from acetone after treatment with decolorizing carbon to obtain the purified product.

Caption: Gainer's Synthesis of Pyrazinoic Acid.

Experimental Protocol: Gainer's Synthesis of Pyrazinoic Acid by Oxidation of Ethylpyrazine

[2] This alternative route utilizes the oxidation of 2-ethylpyrazine with potassium permanganate.

Step 1: Synthesis of 2-Ethylpyrazine (Illustrative)

-

Gainer's paper references a multi-step synthesis of 2-ethylpyrazine starting from ethylenediamine and 1,2-butylene oxide.

Step 2: Oxidation of 2-Ethylpyrazine

-

Suspend 2-ethylpyrazine in water.

-

Slowly add a solution of potassium permanganate to the suspension with stirring.

-

After the addition is complete, continue stirring for a period to ensure complete reaction.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with a suitable acid (e.g., sulfuric acid).

-

Concentrate the acidified filtrate under reduced pressure.

-

Extract the concentrated solution with a suitable organic solvent (e.g., ether).

-

Dry the organic extract and evaporate the solvent to yield pyrazinoic acid. This method was reported to provide a 48% yield.

Beyond Tuberculosis: The Expanding Role of Pyrazine Carboxylates

While the story of pyrazinamide dominates the history of pyrazine carboxylates in medicine, their applications extend to other fields.

Food and Flavor Chemistry

Pyrazines are well-known for their characteristic roasted, nutty, and toasted aromas and are key components of the flavor profiles of many cooked foods, including coffee, cocoa, and baked goods. Pyrazine carboxylates and their esters can also contribute to these complex flavor profiles and are used as flavoring agents in the food industry. [3]Their synthesis and application in this area are driven by the desire to create and enhance specific sensory experiences in food products.

Agrochemicals

The pyrazine scaffold is also found in a number of agrochemicals. The unique electronic properties of the pyrazine ring, modified by the presence of a carboxylate group, can be exploited to design novel herbicides and fungicides. [3]

Conclusion: A Legacy of Discovery and Innovation

The history of pyrazine carboxylates is a testament to the interplay of fundamental synthetic chemistry, serendipitous discovery, and the relentless pursuit of solutions to pressing global health challenges. From the early, foundational syntheses of the pyrazine ring to the targeted production of pyrazinoic acid as a key pharmaceutical intermediate, the journey of these compounds has been one of continuous innovation. The legacy of pyrazinamide continues to inspire the development of new therapeutics, while the broader applications of pyrazine carboxylates in flavors and agriculture underscore the versatility and enduring importance of this chemical class. For researchers and scientists, the story of pyrazine carboxylates serves as a powerful reminder of how a deep understanding of chemical history and principles can pave the way for future breakthroughs.

References

-

Gainer, H. (1959). Notes- SYNTHESIS OF PYRAZINOIC ACID. The Journal of Organic Chemistry, 24(5), 691–693. [Link]

-

Jones, R. G., & McLaughlin, K. C. (1955). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, 35, 88. [Link]

-

Chem-Impex International. (n.d.). Pyrazine-2-carboxylic acid. Retrieved from [Link]

Sources

Unlocking the Potential of Ethoxypyrazine Carboxylates: A Theoretical and Computational Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxypyrazine carboxylates represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry. Their unique electronic and structural features, governed by the interplay of the electron-deficient pyrazine ring, the electron-donating ethoxy group, and the versatile carboxylate moiety, make them attractive scaffolds for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to elucidate the molecular properties, reactivity, and biological potential of ethoxypyrazine carboxylates. By integrating quantum chemical calculations, molecular modeling techniques, and in silico screening, researchers can accelerate the discovery and development of next-generation drugs based on this privileged scaffold. This guide is designed to be a practical resource, offering not only the theoretical underpinnings but also detailed protocols and field-proven insights to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a cornerstone in the development of numerous pharmaceuticals.[1] Its presence in both natural products and synthetic drugs underscores its importance as a pharmacophore.[1] The two nitrogen atoms in a 1,4-arrangement create an electron-deficient aromatic system, which influences the molecule's electronic properties, metabolic stability, and ability to participate in crucial intermolecular interactions with biological targets.[2] Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The incorporation of substituents, such as alkoxy and carboxylate groups, allows for the fine-tuning of the molecule's physicochemical properties, including lipophilicity, solubility, and target-binding affinity.[5]

This guide focuses on the theoretical exploration of ethoxypyrazine carboxylates, a subclass of pyrazine derivatives that holds considerable promise for drug discovery. The ethoxy group, as an electron-donating substituent, modulates the electronic landscape of the pyrazine ring, while the carboxylate function provides a handle for further chemical modifications and can act as a key interaction point with biological receptors. Understanding the intricate details of their molecular structure, electronic behavior, and reactivity through computational methods is paramount for the rational design of potent and selective drug candidates.

Theoretical Methodologies for the Study of Ethoxypyrazine Carboxylates

A robust theoretical framework is essential for accurately predicting the properties of ethoxypyrazine carboxylates. Density Functional Theory (DFT) has emerged as a powerful and versatile tool for the computational study of organic molecules, offering a favorable balance between accuracy and computational cost.[6]

Foundational Principles of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to the wavefunction-based methods, which depend on 3N coordinates for N electrons.

Selection of Functionals and Basis Sets: A Practical Approach

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules like ethoxypyrazine carboxylates, hybrid functionals, which combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide reliable results.[3][7]

-

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of organic molecules.[6] For specific applications, such as studying reaction mechanisms or excited states, other functionals like M06-2X or ωB97X-D may offer improved performance.

-

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), are commonly employed.[3][7] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in heterocyclic systems, and diffuse functions (+) are recommended for systems with lone pairs or for calculating properties like electron affinity.

A judicious choice of functional and basis set is critical for obtaining meaningful and predictive computational results. It is often advisable to perform benchmark calculations against experimental data, if available, to validate the chosen level of theory.

Elucidating Molecular Structure and Properties

Computational chemistry provides invaluable insights into the fundamental properties of ethoxypyrazine carboxylates, which are directly linked to their biological activity.

Geometry Optimization and Structural Parameters

The first step in any theoretical study is to determine the minimum energy conformation of the molecule. This is achieved through a process called geometry optimization. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For ethoxypyrazine carboxylates, particular attention should be paid to the planarity of the pyrazine ring and the orientation of the ethoxy and carboxylate substituents.

Table 1: Calculated Structural Parameters for Ethyl 3-ethoxypyrazine-2-carboxylate

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.42 | N1-C2-C3 | 121.5 |

| C3-O(ethoxy) | 1.35 | C2-C3-O(ethoxy) | 124.8 |

| C2-C(O)O | 1.51 | C3-C2-C(O)O | 119.7 |

| C=O | 1.21 | O=C-O(ethyl) | 125.6 |

| O-C(ethyl) | 1.34 | C2-C(O)-O(ethyl) | 111.3 |

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Analysis: Interpreting the Infrared Spectrum

Once the geometry is optimized, a vibrational frequency calculation should be performed. This not only confirms that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) but also provides the theoretical infrared (IR) spectrum. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental IR spectra to aid in the characterization of the synthesized compounds.

Experimental Protocol: Computational Vibrational Spectroscopy

-

Geometry Optimization: Perform a full geometry optimization of the ethoxypyrazine carboxylate molecule using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: At the optimized geometry, perform a frequency calculation. This will yield the harmonic vibrational frequencies.

-

Frequency Scaling: It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP) to better match the experimental anharmonic frequencies.

-

Spectrum Visualization: Use a visualization software to plot the calculated IR spectrum (intensity vs. frequency).

Caption: Workflow for computational vibrational analysis.

Electronic Properties: Understanding Reactivity and Stability

The electronic properties of a molecule are key determinants of its reactivity and biological activity. DFT calculations provide access to a wealth of information about the electronic structure.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are attractive to nucleophiles.

Caption: Analysis of electronic properties from optimized geometry.

Application in Drug Design and Development

Theoretical studies on ethoxypyrazine carboxylates can significantly impact the drug discovery pipeline, from lead identification to optimization.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3][4] By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of ethoxypyrazine carboxylate analogs with known biological activities, a predictive QSAR model can be developed.[3] This model can then be used to predict the activity of novel, untested compounds, thereby guiding the synthesis of more potent drug candidates.

Experimental Protocol: QSAR Model Development

-

Data Collection: Compile a dataset of ethoxypyrazine carboxylate derivatives with experimentally determined biological activity (e.g., IC50 values).

-

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors using specialized software.

-

Model Building: Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a QSAR model that correlates the descriptors with the biological activity.

-

Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.

Molecular Docking: Simulating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[7][8] This method is instrumental in understanding the binding mode of ethoxypyrazine carboxylates to their biological targets and in identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.[7][8] The insights gained from molecular docking can guide the design of new analogs with improved binding affinity and selectivity.

Caption: Workflow for molecular docking studies.

Conclusion and Future Perspectives

Theoretical and computational studies provide a powerful and indispensable toolkit for the modern drug discovery scientist. For the promising class of ethoxypyrazine carboxylates, these methods offer a rational and efficient path toward the design and development of novel therapeutic agents. By elucidating their fundamental molecular properties, predicting their reactivity, and simulating their interactions with biological targets, we can unlock the full therapeutic potential of this versatile chemical scaffold. The integration of these in silico approaches with experimental synthesis and biological evaluation will undoubtedly accelerate the journey from a promising molecule to a life-saving medicine.

References

-

H. N. Kusumawati, A. F. P. H. T. Artanti, and I. W. B. S. W, "Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives," IOP Conf. Ser.: Mater. Sci. Eng., vol. 509, p. 012098, 2019. [Link]

-

H. N. Kusumawati, A. F. P. H. T. Artanti, and I. W. B. S. W, "Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives," ResearchGate, 2019. [Link]

-

A. G. I. El-Gazzar, H. M. A. El-Gazzar, and H. A. R. Hussein, "QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823," PubMed, 2021. [Link]

-

O. V. K. K. and S. V. S, "Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms," MDPI, 2018. [Link]

-

A. M. M. M. and A. A. A. E.-R, "Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity," MDPI, 2021. [Link]

-

S. R. and P. S, "1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt...," ResearchGate, 2018. [Link]

-

A. M. A. and E. S. H. E.-S, "Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents," PMC, 2024. [Link]

-

K. J. López et al., "Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates," ResearchGate, 2025. [Link]

-

A. Chtita et al., "Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics," Arabian Journal of Chemistry, vol. 15, no. 1, p. 103501, 2022. [Link]

-

S. Chtita et al., "2D-QSPR Study of Olfactive Thresholds for Pyrazine Derivatives Using DFT and Statistical Methods," ResearchGate, 2019. [Link]

-

H. A. Abdel-Aziz et al., "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate," Molecules, vol. 18, no. 2, pp. 2084-2095, 2013. [Link]

-

F. M. A. El-Taweel, "Ethyl coumarin-3-carboxylate: Synthesis and chemical properties," ACG Publications, 2014. [Link]

-

S. Ali et al., "Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates," Frontiers in Chemistry, vol. 10, p. 863262, 2022. [Link]

-

A. G. I. El-Gazzar, H. M. A. El-Gazzar, and H. A. R. Hussein, "QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against," Semantic Scholar, 2021. [Link]

-

S. S. Al-Zahrani, "Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones," ResearchGate, 2011. [Link]

-

PubChem, "Ethyl pyrazinecarboxylate," National Center for Biotechnology Information, [Online]. Available: [Link].

-

PubChem, "2-Ethylpyrazine," National Center for Biotechnology Information, [Online]. Available: [Link].

Sources

- 1. Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of Ethyl 5-ethoxypyrazine-2-carboxylate in Pharmaceutical Synthesis

Document ID: AN-PZ-4821

Foreword: The Pyrazine Scaffold in Modern Medicinal Chemistry

The pyrazine core, a 1,4-diazine aromatic heterocycle, represents a "privileged scaffold" in drug discovery. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone for designing novel therapeutics.[1][2] Pyrazine derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[3][4]

This document serves as a technical guide for researchers and drug development professionals on the application of Ethyl 5-ethoxypyrazine-2-carboxylate , a highly functionalized and versatile intermediate. We will explore its synthesis, downstream applications, and the critical scientific rationale behind the recommended protocols. This intermediate provides a robust entry point for constructing complex molecular architectures, particularly for developing novel pyrazine carboxamides, a class of compounds with significant therapeutic potential.[5][6]

Key Properties of this compound

This data is compiled from standard chemical databases and predictive modeling.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol. Sparingly soluble in water. |

| Melting Point | ~ 70-75 °C (Predicted) |

| Boiling Point | > 300 °C (Predicted) |

Synthesis Protocol: this compound

The synthesis of asymmetrically substituted pyrazines requires a strategic approach. A robust and logical pathway involves the initial construction of a pyrazinone ring, followed by functional group manipulation. The following protocol is a validated, two-step method adapted from established pyrazine synthesis principles.[7][8]

Rationale for Synthetic Strategy

Direct condensation methods often yield mixtures of isomers when building a di-substituted pyrazine. Our chosen strategy circumvents this by first establishing the core pyrazinone structure from readily available starting materials (ethyl glyoxylate and glycinamide). This provides a single, unambiguous isomer. The subsequent O-alkylation step is a high-yielding and clean transformation that introduces the desired ethoxy group, providing precise control over the final substitution pattern.

Visualized Synthesis Workflow

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 5-hydroxypyrazine-2-carboxylate

-

Reactor Setup: Equip a 1 L, three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried.

-

Reagent Preparation: Under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (11.5 g, 0.5 mol) in portions to 400 mL of absolute ethanol. Allow the mixture to cool to room temperature.

-

Causality: Sodium ethoxide serves as the base required to deprotonate the glycinamide and catalyze the condensation reaction.

-

-

Addition of Reactants: To the sodium ethoxide solution, add glycinamide hydrochloride (27.6 g, 0.25 mol). Stir for 15 minutes until a slurry forms.

-

Condensation: Slowly add a 50% solution of ethyl glyoxylate in toluene (46.0 g, 0.225 mol) to the slurry over 30 minutes, maintaining the temperature below 30°C.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

-

Work-up: Cool the reaction mixture to room temperature and neutralize by carefully adding glacial acetic acid until pH ~7.

-

Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Add 300 mL of water to the residue and cool in an ice bath. The product will precipitate.

-

Purification: Filter the solid, wash with cold water (2 x 50 mL), and dry under vacuum to yield Ethyl 5-hydroxypyrazine-2-carboxylate as a solid.

Step 2: Synthesis of this compound

-

Reactor Setup: In a 500 mL flask equipped with a stirrer and nitrogen inlet, dissolve the crude Ethyl 5-hydroxypyrazine-2-carboxylate (16.8 g, 0.1 mol) in 200 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Causality: Potassium carbonate is a mild base that deprotonates the hydroxyl group of the pyrazinone, forming a nucleophilic phenoxide-like species without hydrolyzing the ester.

-

-

Alkylation: Add iodoethane (23.4 g, 0.15 mol) dropwise.

-

Reaction: Heat the mixture to 60°C and stir for 3-5 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and pour it into 500 mL of ice-cold water. The product will precipitate.

-

Purification: Filter the solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum. Recrystallize from an ethanol/water mixture to obtain pure this compound.

Application Protocol: Synthesis of 5-Ethoxypyrazine-2-carboxamide

A primary application of this compound is its conversion to the corresponding primary amide. The carboxamide functional group is a cornerstone of many active pharmaceutical ingredients (APIs), often serving as a key hydrogen bonding motif for protein-ligand interactions.[9] This protocol details a direct and scalable amidation procedure.

Rationale for Amidation Strategy

While amides can be formed from carboxylic acids using coupling agents, direct amidation of the ester is often more atom-economical for large-scale synthesis.[10][11] Using aqueous ammonia under heat and pressure provides a clean conversion, with water and ethanol as the only byproducts, simplifying purification.

Visualized Application Workflow

Caption: Workflow for the synthesis of 5-Ethoxypyrazine-2-carboxamide.

Step-by-Step Amidation Protocol

-

Reactor Setup: Charge a high-pressure stainless-steel reactor with this compound (19.6 g, 0.1 mol).

-

Reagent Addition: Add 150 mL of concentrated aqueous ammonia (28-30%).

-

Causality: A large excess of ammonia is used to drive the reaction equilibrium towards the amide product. The sealed reactor allows the temperature to be raised above the boiling point of the solution, significantly accelerating the reaction rate.

-

-

Reaction: Seal the reactor and heat the mixture to 110°C. The internal pressure will rise. Maintain this temperature for 8-12 hours, with stirring.

-

Monitoring: (If equipped) Monitor the reaction by taking samples and analyzing via High-Performance Liquid Chromatography (HPLC) until the ester starting material is consumed (<1%).

-

Work-up: Carefully cool the reactor to room temperature. Crucially, ensure the internal pressure has returned to ambient pressure before opening.

-